2-(Propoxycarbonyl)benzoate

PPARα transactivation phthalate monoester nuclear receptor

2-(Propoxycarbonyl)benzoate (CAS 4376-19-6), most commonly referred to as monopropyl phthalate (MPP) or mono-n-propyl phthalate, is a phthalate monoester with molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol. It is the primary hydrolytic metabolite of the plasticizer dipropyl phthalate (DPrP) and belongs to the broader class of ortho-phthalate monoesters that serve as the bioactive metabolites responsible for phthalate-induced endocrine disruption and peroxisome proliferator-activated receptor (PPAR) modulation.

Molecular Formula C11H11O4-
Molecular Weight 207.20 g/mol
Cat. No. B12307512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propoxycarbonyl)benzoate
Molecular FormulaC11H11O4-
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=CC=C1C(=O)[O-]
InChIInChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/p-1
InChIKeyNFOQRIXSEYVCJP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propoxycarbonyl)benzoate (Monopropyl Phthalate): A Phthalate Monoester for PPAR and Toxicological Differentiation Studies


2-(Propoxycarbonyl)benzoate (CAS 4376-19-6), most commonly referred to as monopropyl phthalate (MPP) or mono-n-propyl phthalate, is a phthalate monoester with molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol [1]. It is the primary hydrolytic metabolite of the plasticizer dipropyl phthalate (DPrP) and belongs to the broader class of ortho-phthalate monoesters that serve as the bioactive metabolites responsible for phthalate-induced endocrine disruption and peroxisome proliferator-activated receptor (PPAR) modulation [2]. Unlike longer-chain analogs such as MEHP and MBzP, MPP occupies a structurally and functionally distinct position within the phthalate monoester family, exhibiting markedly attenuated or absent activity in key toxicological assays—a property that renders it uniquely valuable as a negative control and mechanistic probe in reproductive toxicology and nuclear receptor research.

Why 2-(Propoxycarbonyl)benzoate Cannot Be Interchanged with Other Phthalate Monoesters: Structural Chain-Length Drives Functional Divergence


Phthalate monoesters are not functionally interchangeable despite sharing a common ortho-phthalic acid backbone. The length and branching of the ester side chain critically determine PPAR transactivation potency, Sertoli cell toxicity, and environmental persistence [1]. For 2-(propoxycarbonyl)benzoate (MPP), the three-carbon n-propyl ester chain places it at a functional threshold: it is consistently inactive in PPARα and PPARγ transactivation assays where monoesters with four or more carbons (e.g., monobutyl, monopentyl, MEHP) exhibit robust, concentration-dependent receptor activation [1]. Similarly, MPP fails to inhibit FSH-stimulated cAMP accumulation in rat Sertoli cells—a hallmark of testicular toxicity—while its close analogs monobutyl phthalate (MBP) and MEHP produce significant inhibition [2]. Consequently, substituting MPP with another phthalate monoester without verifying the functional equivalence of the specific chain length risks introducing unintended PPAR-mediated transcriptional activity or testicular toxicity artifacts, compromising experimental reproducibility and mechanistic interpretation.

Quantitative Differentiation Evidence for 2-(Propoxycarbonyl)benzoate (Monopropyl Phthalate) Relative to Closest Phthalate Monoester Analogs


PPARα Transactivation: Monopropyl Phthalate Is Inactive Whereas MEHP, MBzP, and MBuP Show EC50 Values of 0.6–63 µM

In a COS cell trans-activation assay, monopropyl phthalate (MPP) produced no significant activation of mouse or human PPARα, in contrast to mono(2-ethylhexyl) phthalate (MEHP), which exhibited an EC50 of 0.6 µM for mouse PPARα and 3.2 µM for human PPARα; monobenzyl phthalate (MBzP), with an EC50 of 21 µM (mouse) and 30 µM (human); and mono-sec-butyl phthalate (MBuP), with an EC50 of 63 µM (mouse) [1]. The same study also confirmed that monomethyl, mono-n-butyl, and diethyl esters showed no significant PPARα activation, further delineating the chain-length-dependent activity threshold [1]. A subsequent review table confirmed MPP as negative ('−') for both mouse and human PPARα activation, binding, and associated male reproductive tract defects, while MEHP was rated '++' (strongly positive) across all categories [2].

PPARα transactivation phthalate monoester nuclear receptor EC50

PPARγ Transactivation: Monopropyl Phthalate Shows No Activity While MEHP Activates with EC50 of 6.2–10.1 µM

In PPARγ trans-activation assays using COS cells, monopropyl phthalate (MPP) produced no detectable receptor activation in either mouse or human PPARγ [1]. By contrast, MEHP activated mouse PPARγ with an EC50 of 10.1 µM and human PPARγ with an EC50 of 6.2 µM [1]. MBzP also activated both mouse and human PPARγ with EC50 values of 75–100 µM [1]. The functional consequences of PPARγ activation—stimulation of PPARγ-dependent adipogenesis in the 3T3-L1 cell differentiation model—were confirmed for MBzP, MBuP, and MEHP, but not for MPP, monomethyl, or mono-n-butyl esters [1]. The Corton & Lapinskas review further corroborated this, listing MPP as negative ('−') for PPARγ activation in both mouse and human systems, whereas MEHP scored '++' and monooctyl phthalate scored '+' [2].

PPARγ transactivation adipogenesis phthalate monoester EC50

Sertoli Cell FSH-Stimulated cAMP Inhibition: Monopropyl Phthalate Is Inactive While MEHP, MBP, and Monopentyl Phthalate Produce Significant Inhibition

In primary rat Sertoli cell cultures, monopropyl phthalate (MPP) did not inhibit FSH-stimulated cAMP accumulation at any concentration tested, whereas mono(2-ethylhexyl) phthalate (MEHP), monobutyl phthalate (MBP), and monopentyl phthalate all produced significant, concentration-dependent inhibition [1]. This in vitro segregation precisely matches the in vivo testicular toxicity potential of the corresponding phthalate diesters: dipropyl phthalate does not cause testicular toxicity, whereas dibutyl, dipentyl, and di(2-ethylhexyl) phthalates are established male reproductive toxicants [1]. The ED50 of MEHP for cAMP inhibition was reported as similar to its ED50 for lactate secretion stimulation, though the exact value is not explicitly stated in the abstract. Notably, this functional difference was independent of animal age (13–80 days), indicating that the differential toxicity arises from intrinsic structural properties of the monoesters rather than age-dependent tissue sensitivity [1].

Sertoli cell cAMP accumulation testicular toxicity phthalate monoester

Hydrolysis Persistence: Phthalate Monoesters Including MPP Are More Persistent Than Parent Diesters with Predicted Half-Lives Spanning 3.4 Minutes to 79.2 Years

A density functional theory (DFT) study of 18 phthalate monoesters (MPEs) demonstrated that MPEs are universally more persistent toward hydrolysis than their parent phthalate diesters, with calculated hydrolysis half-lives at pH 7–9 ranging from 3.4 minutes to 79.2 years, depending on the pKa of the leaving alkoxy group [1]. The study established that MPEs with leaving groups having pKa < 10 preferentially proceed via dissociative transition states, and that pKa of the leaving group and electronegativity of the MPE are the primary determinants of hydrolysis kinetics [1]. For monopropyl phthalate specifically, the n-propanol leaving group has a pKa of approximately 16, which places MPP among the more hydrolysis-resistant MPEs, though its exact half-life within the 3.4 min–79.2 year range is not individually reported in the abstract [1]. This persistence has direct implications for environmental monitoring: MPP, once formed from dipropyl phthalate, will persist significantly longer in aquatic environments than its parent diester, necessitating its separate quantification in exposure and risk assessment studies [1].

hydrolysis half-life environmental persistence phthalate monoester DFT

Physicochemical LogP Differentiation: Monopropyl Phthalate (LogP 1.95) Is More Hydrophilic Than Longer-Chain Monoesters, Affecting Bioavailability and Assay Partitioning

Monopropyl phthalate has an experimentally derived and predicted LogP of approximately 1.95 [1], which is substantially lower than longer-chain phthalate monoesters such as MEHP (predicted LogP ~4.2–5.0 depending on the model). This ~100-fold difference in octanol-water partition coefficient translates to significantly different behavior in aqueous biological assay systems: MPP will partition preferentially into the aqueous phase, while longer-chain monoesters concentrate in lipid phases and serum protein binding sites [2]. The LogP value of 1.95, combined with a topological polar surface area (tPSA) of 63.6 Ų, one hydrogen bond donor, and one hydrogen bond acceptor [1], predicts moderate aqueous solubility and suggests that MPP can be prepared as stock solutions in DMSO or methanol at concentrations suitable for in vitro assays without the solubility limitations that often complicate testing of longer-chain, more lipophilic monoesters [1].

LogP lipophilicity phthalate monoester bioavailability

SAR at the Activity Threshold: Monopropyl Phthalate Defines the Chain-Length Cutoff Below Which PPAR Activation and Sertoli Cell Toxicity Are Absent

Systematic structure-activity relationship (SAR) analysis across the phthalate monoester series reveals that the potency and efficacy for PPARα and PPARγ activation increase monotonically with increasing linear side-chain length [1]. Monopropyl phthalate (3-carbon n-propyl ester) is positioned at the critical functional threshold: it is consistently inactive across all PPAR subtypes tested, whereas the next homolog in the series—monobutyl phthalate (4-carbon n-butyl ester)—shows weak but detectable activity in some assays, and monopentyl phthalate (5-carbon) and MEHP (branched 8-carbon) are robust activators [1][2]. This same SAR pattern extends to Sertoli cell toxicity: monomethyl, monoethyl, and monopropyl are inactive; monobutyl is active [3]. These data establish a chain-length cutoff between 3 and 4 carbons for the emergence of phthalate monoester bioactivity, with MPP serving as the highest-molecular-weight linear monoester that remains consistently negative in toxicological assays [3].

structure-activity relationship chain-length cutoff phthalate monoester threshold

Procurement-Relevant Application Scenarios for 2-(Propoxycarbonyl)benzoate (Monopropyl Phthalate) Based on Verified Differentiation Evidence


Negative Control for PPARα and PPARγ Transactivation Assays in Endocrine Disruption Screening

MPP is the preferred negative control compound for high-throughput screening programs that assess phthalate-induced PPAR activation, such as ToxCast and Tox21. Because MPP is inactive in both mouse and human PPARα and PPARγ transactivation assays at concentrations up to 750 µM [1], it provides a matched chemical backbone control that accounts for any nonspecific solvent or vehicle effects without introducing PPAR-mediated transcriptional noise. This is particularly critical when evaluating novel phthalate analogs or metabolites where the baseline PPAR activity of the ortho-phthalate scaffold must be established as truly negative, not merely undetectable due to solubility limits [1].

Mechanistic Dissection of Phthalate-Induced Male Reproductive Toxicity in Sertoli Cell Models

In studies investigating the mechanism of phthalate-induced testicular toxicity, MPP enables researchers to distinguish between effects that are specific to toxic phthalate monoesters (MEHP, MBP, monopentyl) and those arising from general phthalate monoester exposure. The Heindel & Powell (1992) finding that MPP does not inhibit FSH-stimulated cAMP accumulation while MEHP, MBP, and monopentyl phthalate do [2] makes MPP the essential comparator for identifying cAMP-independent pathways that may be activated by phthalate monoesters irrespective of their reproductive toxicity status. Procuring MPP alongside active monoesters ensures that gene expression or metabolomic changes attributed to phthalate toxicity are not simply generic monoester effects.

Environmental Fate and Biodegradation Studies Requiring Monoester-Specific Analytical Standards

Because phthalate monoesters like MPP are more persistent than their parent diesters, with hydrolysis half-lives potentially spanning hours to decades depending on environmental conditions [3], environmental monitoring programs must quantify MPP as a distinct analyte rather than relying solely on dipropyl phthalate measurements. MPP certified reference standards are essential for developing and validating LC-MS/MS or GC-MS methods that distinguish MPP from co-occurring phthalate monoesters (MEP, MBP, MEHP) in wastewater, surface water, and biosolids matrices. The moderate LogP of 1.95 [4] means MPP requires different extraction and chromatographic conditions compared to more lipophilic monoesters, necessitating matrix-specific method validation.

SAR Reference Compound for Computational Toxicology and QSAR Model Training

MPP occupies a structurally pivotal position at the activity threshold of the phthalate monoester series. Its consistent inactivity across both PPAR-dependent and PPAR-independent toxicological endpoints, despite having the same ortho-phthalic acid core as highly active congeners, makes it invaluable as a training set compound for quantitative structure-activity relationship (QSAR) models that predict phthalate toxicity from molecular descriptors [1][2]. Including MPP in QSAR training datasets sharpens model discrimination at the active/inactive boundary, preventing overprediction of toxicity for short-chain phthalates. Procurement specifications should require ≥95% purity (as verified by HPLC or NMR) to avoid confounding by trace contamination with longer-chain monoesters that could produce false-positive signals in sensitive bioassays.

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